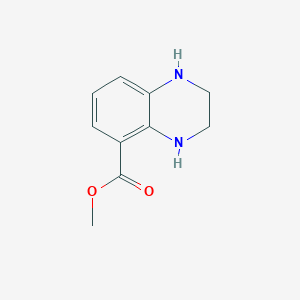

Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate

Description

Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a heterocyclic compound featuring a partially saturated quinoxaline core with a methyl ester substituent at the 5-position. Quinoxaline derivatives are characterized by a bicyclic structure containing two nitrogen atoms at positions 1 and 4, which confer unique electronic and steric properties. The tetrahydro modification reduces aromaticity, enhancing reactivity for applications in catalysis, medicinal chemistry, and materials science.

The compound is cataloged under CAS 939758-79-9 (QM-6654) with 95% purity, indicating its availability for research and development purposes . For example, hydrogenation of 2-methylquinoxaline yields 2-methyl-1,2,3,4-tetrahydroquinoxaline with 74.1% efficiency under optimized conditions .

Properties

Molecular Formula |

C10H12N2O2 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate |

InChI |

InChI=1S/C10H12N2O2/c1-14-10(13)7-3-2-4-8-9(7)12-6-5-11-8/h2-4,11-12H,5-6H2,1H3 |

InChI Key |

CQYCPHNMGSMXFS-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C2C(=CC=C1)NCCN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate typically involves the reaction of methyl 2,3-diamino benzoate with oxalic acid monohydrate at 140°C. This reaction yields methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate, which can then be chlorinated with thionyl chloride (SOCl2) to form a dichloro compound. Hydrolysis of this dichloro compound in the presence of aqueous sodium hydroxide in methanol results in the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process may be optimized for higher yields and purity, and typically involves the use of industrial reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoxaline derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the carboxylate group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties depending on the specific substituents introduced during the reactions .

Scientific Research Applications

Medicinal Chemistry

Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate has been investigated for its potential therapeutic effects in treating various neurological disorders. Research suggests that it may modulate neurotransmitter systems and exhibit neuroprotective properties. Studies have shown its interaction with glutamate receptors, which are crucial in synaptic transmission and neurological function .

Case Study: Neuroprotective Effects

A study demonstrated that this compound could influence synaptic transmission positively, suggesting applications in neuropharmacology for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds. Its unique structural features allow chemists to explore various chemical modifications and derivatives that can lead to new pharmacological agents .

Industrial Applications

This compound is also utilized in industrial settings for the production of dyes and antioxidants. Its chemical properties make it suitable for applications requiring stable chemical intermediates or reactive agents in polymerization processes .

Mechanism of Action

The mechanism of action of methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit certain enzymes, interact with DNA, and modulate cellular signaling pathways. For example, some quinoxaline derivatives are known to inhibit kinases, which play a crucial role in cell signaling and cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The reactivity and physicochemical properties of tetrahydroquinoxaline derivatives are highly sensitive to substituent position and steric/electronic modifications. Key structural analogs include:

Key Observations:

- Substituent Position: The 5-methylquinoxaline derivative exhibits drastically lower catalytic hydrogenation efficiency (0.4% yield) compared to the 2-methyl analog (74.1%), suggesting steric hindrance or electronic deactivation at the 5-position impedes reactivity .

- Core Structure: Isoquinoline derivatives (e.g., ) differ in nitrogen placement, altering electronic properties and biological interactions. For instance, the hydrochloride salt of Methyl 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate enhances aqueous solubility, a critical factor for pharmaceutical applications .

- In contrast, methyl esters (e.g., the target compound) are more labile and cost-effective .

Reactivity and Catalytic Performance

Catalytic transfer hydrogenation data () highlights the impact of substituents on reaction outcomes. For example:

- 2-Methylquinoxaline → 2-Methyltetrahydroquinoxaline: Achieves 74.1% yield in MeOH/H2O at 80°C, indicating favorable kinetics for 2-substituted derivatives.

- 5-Methylquinoxaline → 5-Methyltetrahydroquinoxaline: Yields only 0.4%, underscoring the challenges of modifying the 5-position .

These trends suggest that this compound may exhibit reduced reactivity in similar catalytic systems compared to 2-substituted analogs.

Physicochemical Properties

- Solubility: Hydrochloride salts (e.g., ) improve water solubility, whereas free bases (e.g., the target compound) may require organic solvents .

- Stability: Discontinued derivatives () with bulky substituents (e.g., tert-butyl, methoxyphenyl) may face synthesis or stability challenges, limiting commercial availability .

Biological Activity

Methyl 1,2,3,4-tetrahydroquinoxaline-5-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C_10H_12N_2O_2

- Molecular Weight : Approximately 192.218 g/mol

- Structure : The compound features a quinoxaline ring structure with a methyl ester group at the 5-position and a tetrahydro configuration. Its SMILES notation is

CC(=O)N1C=CC2=C1C(=N2)C(=O)O.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Neuroprotective Effects : Studies suggest that this compound may have neuroprotective properties, potentially influencing synaptic transmission and modulating neurotransmitter systems. It has been investigated for its effects on glutamate receptors, which are critical in neuropharmacology.

- Anticancer Properties : Quinoxaline derivatives have shown promise in anticancer activities. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant growth inhibition. The structure-activity relationship (SAR) studies indicate that certain substitutions on the quinoxaline ring enhance anticancer activity .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various receptors and enzymes involved in neurotransmission:

- Receptor Interaction : The compound may influence neurotransmitter systems by interacting with glutamate receptors and possibly other targets involved in synaptic plasticity and neuroprotection.

- Biochemical Pathways : Tetrahydroquinoline derivatives are known to participate in various chemical reactions such as Knoevenagel condensation and aza-Michael addition. These reactions may contribute to their biological activities.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Neuroprotective Studies : In vivo studies have shown that derivatives of tetrahydroquinoxaline can reduce neurotoxic effects induced by certain compounds in animal models. These findings suggest a protective role against neurodegeneration .

- Anticancer Evaluation : A study evaluating the antiproliferative activity of tetrahydroquinoxaline derivatives found that some compounds exhibited moderate to strong inhibitory effects against cancer cell lines such as HT-29. The most active derivative inhibited tubulin polymerization and disrupted microtubule networks without inducing apoptosis .

- Comparative Analysis : A comparative study of various quinoxaline derivatives revealed that this compound has unique properties due to its specific substitution pattern which influences its reactivity and biological activity compared to other related compounds .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.